4-(4-Chlorophenyl)-2-pyrrolidinone
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Baclofen impurity A is the impurity of Baclofen. It is used in the preparation of potential ans selective antagonists of the α1A adrenergic receptor.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to show activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division and circadian rhythms .
Mode of Action
The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it may influence pathways regulated by these kinases .
Result of Action
Compounds with a similar pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting potential cellular effects related to the functions of these kinases.
Properties
IUPAC Name |
4-(4-chlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPDYOZYMCTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945175 | |
Record name | 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-27-0 | |
Record name | 4-(4-Chlorophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22518-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022518270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4RS)-4-(4-chlorophenyl)pyrrolidin-2-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-CHLOROPHENYL)-2-PYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4NI65VF5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-chlorophenyl)-2-pyrrolidinone in pharmaceutical research?
A1: this compound serves as a key intermediate in synthesizing various GABAergic drugs, including the muscle relaxant Baclofen and the GABAB receptor agonist PCPGABA (4-amino-2-(4-chlorophenyl)butyric acid) []. Its stereochemistry is crucial, as evidenced by the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA utilizing (R)- and (S)-3-(4-chlorophenyl)pyrrolidines, derived from this compound [].
Q2: Are there analytical methods available to quantify this compound?
A2: Yes, high-pressure liquid chromatography (HPLC) has been successfully employed to quantify this compound, particularly its presence as an impurity in Baclofen powder and tablets []. This method surpasses the limitations of the USP-NF method, which relies on TLC and only offers qualitative analysis []. The developed HPLC method demonstrates accuracy and reproducibility in quantifying the compound within the acceptable limits defined by USP-NF for both powder (1%) and tablets (5%) [].
Q3: Can this compound be used to synthesize other compounds beyond Baclofen and PCPGABA?
A3: Research indicates that this compound acts as a precursor for various novel pyrrolidin-2-ones, which are cyclic analogs of γ-aminobutyric acid (GABA) []. This suggests potential applications in developing new GABAergic compounds with potential therapeutic uses.
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